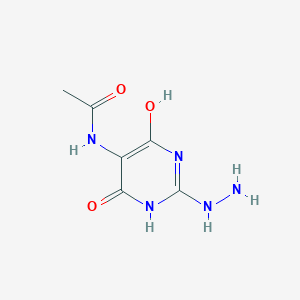
D-Allopyranose 6-phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Allopyranose 6-phosphate: is a phosphorylated derivative of D-allose, a rare sugar belonging to the class of hexoses It is a six-carbon monosaccharide with a phosphate group attached to the sixth carbon
準備方法
Synthetic Routes and Reaction Conditions:
From D-Glucose: One common method involves the synthesis of D-allopyranosyl acceptors from D-glucose.
Enzymatic Synthesis: Another method involves the enzymatic reaction of glycolaldehyde with 4-erythrose phosphate under aldolase catalysis to generate D-allopyranose 6-phosphate.
Industrial Production Methods: Industrial production methods for this compound often involve continuous multi-enzyme catalysis and fermentation processes. These methods are designed to maximize yield and efficiency while minimizing carbon loss .
化学反応の分析
Types of Reactions:
Oxidation: D-Allopyranose 6-phosphate can undergo oxidation reactions, where it is converted into corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Enzymes such as aldolases and isomerases are often employed as catalysts in these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry:
Synthesis of Complex Carbohydrates: D-Allopyranose 6-phosphate is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology:
Metabolic Pathways: It plays a role in various metabolic pathways, particularly in the synthesis of essential biomolecules.
Medicine:
Therapeutic Potential: Research has shown that D-allose, the parent compound, exhibits antioxidative and anticancer properties, suggesting potential therapeutic applications.
Industry:
作用機序
The mechanism of action of D-allopyranose 6-phosphate involves its interaction with specific enzymes and proteins. For instance, it binds to D-allose-binding periplasmic proteins in Escherichia coli, facilitating various biochemical reactions . The molecular targets and pathways involved include aldolase-catalyzed reactions and isomerization processes .
類似化合物との比較
D-Allose: The parent compound of D-allopyranose 6-phosphate, known for its rare sugar properties.
D-Allulose: Another rare sugar with similar physiological effects, including blood sugar regulation and antioxidation.
D-Mannose: A hexose sugar with applications in urinary tract health and glycosylation reactions.
Uniqueness: this compound is unique due to its specific phosphorylation at the sixth carbon, which imparts distinct biochemical properties and reactivity compared to its non-phosphorylated counterparts .
特性
分子式 |
C6H13O9P |
|---|---|
分子量 |
260.14 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4-,5-,6?/m1/s1 |
InChIキー |
NBSCHQHZLSJFNQ-IVMDWMLBSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@H]([C@H](C(O1)O)O)O)O)OP(=O)(O)O |
正規SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-(4-bromophenyl)-6-chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B13831436.png)



![methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-1-(2-methyl-3-phenylphenyl)cyclopropane-1-carboxylate](/img/structure/B13831457.png)


![sodium;(E,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxyhept-2-enoate](/img/structure/B13831472.png)
